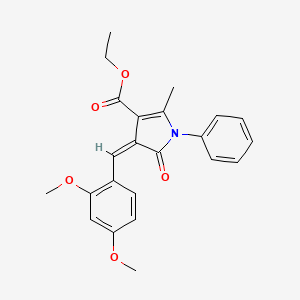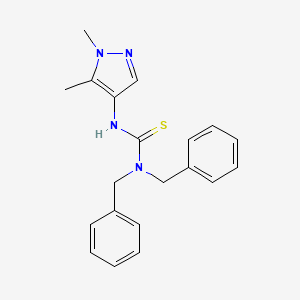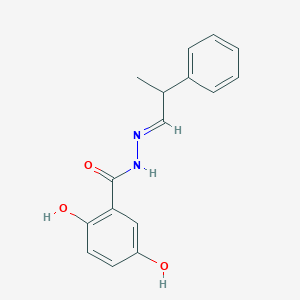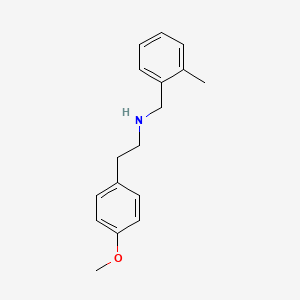![molecular formula C22H16F3N3O5 B4786919 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone](/img/structure/B4786919.png)
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
Overview
Description
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroethanone core with bis(4-nitrophenyl)methylamino and phenyl groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzyl chloride with aniline derivatives under basic conditions to form bis(4-nitrophenyl)methylamine. This intermediate is then reacted with 4-aminobenzophenone in the presence of trifluoroacetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amines, nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoroethanone moiety may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)methane: Similar structure but lacks the trifluoroethanone group.
4-Nitrophenyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group but different overall structure.
1,3,4-Thiadiazole derivatives: Share some structural similarities and biological activities.
Uniqueness
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone is unique due to the presence of both nitro and trifluoroethanone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O5/c23-22(24,25)21(29)17-5-11-18(12-6-17)26(13-15-1-7-19(8-2-15)27(30)31)14-16-3-9-20(10-4-16)28(32)33/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCDTOPIDFTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4786841.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4786853.png)

![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4786873.png)
![2-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4786875.png)
![3-ethyl 7-methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4786878.png)
![3-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4786885.png)

![N-cyclooctyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4786904.png)

![N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B4786920.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4786938.png)
![Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate](/img/structure/B4786947.png)

